molecular formula C22H17FN4OS2 B4662694 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B4662694
M. Wt: 436.5 g/mol
InChI Key: NIRAEUAMNDDMRK-UHFFFAOYSA-N
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Description

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the thiadiazole ring, along with the fluorobenzyl and phenylurea moieties, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with 4-fluorobenzyl chloride in the presence of a base.

    Coupling with Phenylurea: The final step involves coupling the fluorobenzyl-substituted thiadiazole with phenylurea under mild conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups in place of the fluorobenzyl group.

Scientific Research Applications

1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea has several scientific research applications:

Comparison with Similar Compounds

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but lacks the fluorobenzyl group.

    N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: Contains an indole moiety instead of phenylurea.

Uniqueness: 1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea is unique due to the presence of the fluorobenzyl group, which enhances its biological activity and specificity towards certain molecular targets.

Properties

IUPAC Name

1-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS2/c23-16-12-10-15(11-13-16)14-29-19-9-5-4-8-18(19)20-26-27-22(30-20)25-21(28)24-17-6-2-1-3-7-17/h1-13H,14H2,(H2,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRAEUAMNDDMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea
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1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea
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1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea
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1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 5
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1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea
Reactant of Route 6
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1-(5-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea

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